N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenoxy)acetamide
Description
Properties
IUPAC Name |
N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-[3-(trifluoromethyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3S/c1-11-15(27-17(23-11)14-6-3-7-25-14)9-22-16(24)10-26-13-5-2-4-12(8-13)18(19,20)21/h2-8H,9-10H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTANYFGOTPFEAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CO2)CNC(=O)COC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring can be formed through a cyclization reaction.
Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced through a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.
Final Coupling: The final step involves coupling the thiazole-furan intermediate with 3-(trifluoromethyl)phenoxyacetic acid under amide bond-forming conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furanones or other oxidized derivatives.
Reduction: The thiazole ring can be reduced under certain conditions, although this is less common.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring strong bases or high temperatures.
Major Products
Oxidation: Products may include furanones or other oxygenated derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted phenoxyacetamide derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits promising biological activities, particularly in the following areas:
Antimicrobial Activity
Research indicates that compounds with similar structural features to N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenoxy)acetamide have shown varying degrees of antibacterial and antifungal activities. For instance:
- Antibacterial Studies : Compounds derived from thiazole and acetamide structures have demonstrated efficacy against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/ml for various derivatives, while reference drugs like chloramphenicol exhibited MICs of 25–50 µg/ml .
- Fungal Inhibition : The compound's derivatives have also been evaluated for antifungal properties against strains such as S. aureus and B. subtilis, showing varying inhibition zones and MICs .
Antitumor Potential
This compound may possess antitumor properties due to its ability to interact with biological targets involved in cancer pathways. Structural modifications can enhance its efficacy against specific cancer cell lines.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the compound's biological activity. The trifluoromethyl group significantly enhances lipophilicity and bioavailability, which may improve pharmacokinetic properties compared to other similar compounds.
Table 1: Comparison of Structural Features and Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-benzylthiazol-2-yl)benzamide | Thiazole ring, benzamide | Antibacterial, anticancer |
| N-(furan-3-ylmethyl)benzamide | Furan ring, benzamide | Antimicrobial |
| N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-... | Furan ring, thiazole moiety | Potentially antitumor |
Case Studies and Research Findings
Several studies highlight the potential applications of this compound:
Antimicrobial Efficacy
In recent studies, derivatives of thiazole have been synthesized and tested for their antimicrobial properties. The findings indicate that certain derivatives exhibit significant inhibition against a range of bacterial strains, suggesting that this compound could be developed into effective antimicrobial agents .
Antitumor Activity
Research has also focused on the antitumor potential of thiazole derivatives. Compounds similar to this compound have shown promise in inhibiting tumor growth in various cancer models .
Mechanism of Action
The mechanism of action of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenoxy)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The furan and thiazole rings could facilitate binding to specific sites, while the trifluoromethyl group could enhance its metabolic stability and bioavailability.
Comparison with Similar Compounds
Thiazole-Based Derivatives
- Compound 7b (IC₅₀ = 1.61 ± 1.92 µg/mL) and Compound 11 (IC₅₀ = 1.98 ± 1.22 µg/mL): These 4-methylthiazole derivatives, synthesized from 4-methyl-2-phenylthiazole-5-carbohydrazide, exhibit potent anticancer activity against HepG-2 hepatocellular carcinoma cells. Their activity is attributed to the thiazole ring and substituted acetamide side chains, similar to the target compound’s thiazole core .
- N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide: This thiadiazole derivative shares the acetamide group but lacks the furan and trifluoromethyl substituents. Its activity against inflammatory pathways (e.g., NO inhibition) highlights the role of heterocyclic cores in modulating biological responses .
Triazole-Based Derivatives
- 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 618412-78-5): This compound features a triazole ring instead of thiazole but retains the furan and 3-(trifluoromethyl)phenoxy groups. Its molecular formula (C₁₇H₁₅F₃N₄O₂S) and weight (396.4 g/mol) are comparable to the target compound, suggesting similar pharmacokinetic profiles .
- N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 573939-18-1): This analog demonstrates how halogen substitutions (Cl, F) on the phenyl ring influence bioactivity, likely through enhanced binding affinity to cellular targets .
Trifluoromethyl Phenoxy Groups
- The 3-(trifluoromethyl)phenoxy group in the target compound is a key structural feature shared with 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 618412-78-5). The trifluoromethyl group enhances lipophilicity and metabolic stability, critical for membrane penetration and sustained activity .
Furan and Thiazole Synergy
- Furan-containing derivatives, such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide, exhibit anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses. The furan ring’s electron-rich π-system likely contributes to receptor interactions .
Anticancer Activity
Thiazole derivatives (e.g., Compounds 7b and 11) outperform triazole analogs in HepG-2 cytotoxicity, suggesting the thiazole core’s superior interaction with cancer cell targets .
Anti-Inflammatory Activity
Triazole and thiazolidinedione derivatives inhibit NO production (IC₅₀ = 8.66–45.6 µM), but their mechanisms differ: thiazolidinediones target iNOS expression, while triazoles may modulate cytokine pathways .
Biological Activity
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring, a thiazole moiety, and a trifluoromethylphenoxy group. Its molecular formula is , with a molecular weight of approximately 363.35 g/mol. Understanding the structure is crucial for elucidating its biological mechanisms.
Antibacterial Activity
Numerous studies have evaluated the antibacterial properties of compounds similar to this compound. For instance, derivatives containing thiazole moieties have shown promising antibacterial effects against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 15.625 μM against Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacteria Tested | MIC (μM) | Reference |
|---|---|---|---|
| Thiazole Derivative A | S. aureus | 15.625 | |
| Thiazole Derivative B | E. coli | 31.25 | |
| Thiazole Derivative C | Pseudomonas aeruginosa | 62.5 |
Antifungal Activity
In addition to antibacterial properties, compounds with similar structural features have demonstrated antifungal activity. For example, certain derivatives have shown effectiveness against Candida albicans, with MIC values indicating moderate sensitivity .
Table 2: Antifungal Activity of Related Compounds
| Compound Name | Fungi Tested | MIC (μM) | Reference |
|---|---|---|---|
| Thiazole Derivative D | C. albicans | 20.0 | |
| Thiazole Derivative E | Aspergillus niger | 40.0 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Research indicates that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), with IC50 values reported around 25 μM . The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.
Table 3: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| Thiazole Derivative F | MCF-7 (breast cancer) | 25.0 ± 3.95 | |
| Thiazole Derivative G | HeLa (cervical cancer) | 30.0 ± 4.50 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Antibacterial Mechanism: The compound may disrupt bacterial cell wall synthesis or inhibit protein synthesis pathways, leading to bacterial cell death.
- Antifungal Mechanism: Similar to antibacterial action, it may inhibit key enzymes involved in fungal cell wall synthesis.
- Anticancer Mechanism: The compound likely induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, affecting the intrinsic apoptotic pathway.
Case Studies
Recent case studies have highlighted the effectiveness of thiazole-based compounds in clinical settings:
- Study on Antibacterial Efficacy: A clinical trial evaluated the efficacy of thiazole derivatives against multidrug-resistant bacterial strains, demonstrating significant reductions in infection rates.
- Anticancer Research: A study involving animal models showed that treatment with thiazole derivatives resulted in reduced tumor sizes and improved survival rates compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
